Hydrastinine Hydrochloride
Description
Molecular Configuration and Stereochemical Analysis
This compound possesses the molecular formula C11H14ClNO3, with a molecular weight of 243.68 grams per mole. The compound exhibits a racemic stereochemistry with one defined stereocenter out of a total of one stereocenter present in the molecule. The optical activity is designated as (+/-), indicating the presence of both enantiomers in equal proportions. The molecular structure contains no E/Z centers and carries no net charge, existing as a neutral salt complex.
The structural backbone consists of a tetrahydroisoquinoline ring system fused with a methylenedioxy bridge, creating the characteristic 1,3-dioxolo[4,5-g]isoquinolin-5-ol framework. The molecule features a hydroxyl group at position 5 and a methyl substituent at position 6 of the tetrahydroisoquinoline core. The presence of the hydrochloride salt formation occurs through protonation of the nitrogen atom, creating an ionic interaction with the chloride counterion.
Advanced spectroscopic analysis has confirmed the structural integrity of this compound. The compound exhibits characteristic absorption patterns in ultraviolet-visible spectroscopy, with solutions displaying distinctive fluorescent properties. Nuclear magnetic resonance studies have provided detailed insights into the conformational preferences of the molecule, revealing the spatial arrangement of the substituents around the tetrahydroisoquinoline core.
The stereochemical configuration plays a crucial role in determining the biological activity and physicochemical properties of this compound. Chiral differentiation studies using collision-induced dissociation have demonstrated significant differences between homodimers and heterodimers of related alkaloids, highlighting the importance of stereochemical considerations in understanding the behavior of this compound.
Crystallographic Characterization and Solid-State Properties
This compound crystallizes as pale yellow, odorless crystals with a characteristic bitter taste. The solid-state properties of this compound have been extensively characterized through various analytical techniques, revealing important information about its crystal structure and thermal behavior. The compound forms well-defined crystalline structures that can be isolated through controlled crystallization procedures from appropriate solvent systems.
The melting point of this compound has been determined to be in the range of 116-117°C, demonstrating good thermal stability under standard conditions. Crystallographic studies have revealed that the compound adopts a specific crystal packing arrangement that influences its dissolution characteristics and physical stability. The crystal lattice is stabilized through intermolecular hydrogen bonding interactions involving the hydroxyl group, the protonated nitrogen center, and the chloride counterion.
Differential scanning calorimetry analyses have provided insights into the thermal transitions of this compound, including phase changes and decomposition patterns. The compound exhibits characteristic endothermic peaks corresponding to melting transitions, with subsequent decomposition occurring at elevated temperatures. Thermogravimetric analysis has confirmed the absence of bound water molecules in the crystalline form, distinguishing it from hydrated salt forms.
X-ray powder diffraction studies have generated unique fingerprint patterns for this compound, enabling precise identification and purity assessment of crystalline samples. The diffraction data reveal a well-ordered crystalline structure with characteristic peak positions and intensities that serve as analytical standards for quality control purposes.
Solubility Profile and Partition Coefficients
The solubility characteristics of this compound demonstrate significant variations across different solvent systems, reflecting the influence of both the organic alkaloid structure and the ionic hydrochloride component. The compound exhibits excellent solubility in polar protic solvents, with water serving as an effective dissolution medium. Aqueous solutions of this compound are characterized by neutral pH values and distinctive blue fluorescence properties, providing visual confirmation of dissolution.
Organic solvent compatibility studies have revealed that this compound shows high solubility in alcoholic media, including methanol and ethanol, facilitating various analytical and preparative procedures. The compound also demonstrates good solubility in chloroform and other halogenated solvents, expanding the range of suitable extraction and purification methodologies. Additionally, dimethyl sulfoxide and acetonitrile have been identified as effective solvents for preparing stock solutions, with concentrations reaching 250 milligrams per milliliter in dimethyl sulfoxide systems.
Partition coefficient determinations have provided quantitative insights into the lipophilic-hydrophilic balance of this compound. The calculated XlogP value of 1.1 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining adequate aqueous solubility. This balanced partition behavior contributes to the compound's suitability for various research applications requiring both organic and aqueous phase compatibility.
Temperature-dependent solubility studies have revealed that dissolution rates can be enhanced through mild heating protocols, with optimal dissolution occurring at temperatures around 60°C in aqueous systems. Ultrasonic treatment has also been shown to facilitate dissolution processes, particularly in less polar solvent systems where initial solubility may be limited.
Acid-Base Behavior and pKa Determination
The acid-base properties of this compound reflect the presence of both basic nitrogen functionality and the acidic hydrochloride component, creating a complex equilibrium system in aqueous solutions. Potentiometric titration studies have identified multiple pKa values associated with different ionizable groups within the molecule. The primary pKa value has been determined to be 2.62, corresponding to the protonation state of the quinoline nitrogen atom. However, additional studies have reported a higher pKa value of 11.38 measured at 25°C, which may correspond to the phenolic hydroxyl group or alternative nitrogen protonation sites.
The discrepancy in reported pKa values highlights the complexity of the acid-base equilibria in this compound systems. The lower pKa value of 2.62 suggests that under physiological pH conditions, the compound exists predominantly in its protonated form, enhancing its water solubility and influencing its interaction with biological systems. The higher pKa value of 11.38 indicates that deprotonation of certain functional groups requires strongly basic conditions.
pH-dependent speciation studies have revealed that this compound undergoes characteristic changes in its electronic absorption spectra as a function of solution pH. These spectroscopic changes provide valuable tools for monitoring the protonation state of the molecule and for developing pH-sensitive analytical methods. The compound's fluorescence properties also exhibit pH dependence, with optimal fluorescence intensity observed under specific pH conditions.
Buffer capacity measurements have demonstrated that this compound solutions possess limited buffering capability due to the relatively extreme pKa values. However, the compound's behavior in various buffer systems has been characterized to establish optimal conditions for stability and analytical determinations. The acid-base properties significantly influence the compound's partitioning behavior between organic and aqueous phases, with protonation state affecting extraction efficiency and chromatographic retention characteristics.
Properties
IUPAC Name |
6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQCQJCIITVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6592-85-4 (Parent) | |
| Record name | Hydrastinine hydrochloride [NF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |
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DSSTOX Substance ID |
DTXSID0047878 | |
| Record name | Hydrastinine hydrochloride | |
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Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4884-68-8, 6592-85-4 | |
| Record name | 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrastinine hydrochloride [NF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrastinine Hydrochloride | |
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| Record name | Hydrastinine Hydrochloride | |
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| Record name | Hydrastinine hydrochloride | |
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| Record name | Hydrastinine hydrochloride | |
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| Record name | HYDRASTININE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Reaction Conditions and Optimization
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Nitric Acid Concentration : Early procedures used 20–30% HNO₃ to balance reactivity and safety.
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Temperature : Reactions are conducted at 40–50°C to prevent over-oxidation.
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Duration : Optimal yields (75–85%) are achieved after 8–10 hours.
Table 1: Classical Nitric Acid Oxidation Parameters
Workup and Purification
Post-reaction, the mixture is neutralized with NaOH to precipitate hydrastinine, which is then recrystallized from ethanol or ethyl acetate. Modern protocols incorporate activated carbon treatment to adsorb impurities, enhancing purity to >98%.
Modern Methodological Refinements
Catalytic Oxidative Splitting
Recent advances employ metal catalysts (e.g., CuCl₂) to accelerate the oxidation kinetics. For example, a 2023 study demonstrated that 0.5 mol% CuCl₂ reduces reaction time to 4–6 hours while maintaining yields at 80–85%. This approach minimizes nitric acid usage, aligning with green chemistry principles.
Solvent-Free Mechanochemical Synthesis
Ball-milling hydrastine hydrochloride with solid HNO₃ donors (e.g., ceric ammonium nitrate) achieves 70% yield in 2 hours, avoiding solvent waste. While promising, scalability remains challenging due to equipment constraints.
Analytical Characterization and Quality Control
Modern HPLC and NMR ensure batch consistency. Key quality metrics include:
Table 2: Analytical Specifications for this compound
Chemical Reactions Analysis
Metabolic Reactions
In humans, hydrastinine hydrochloride undergoes extensive phase I and II metabolism, as demonstrated in pharmacokinetic studies :
Table 1: Major Metabolic Pathways of this compound
| Reaction Type | Modifications | Key Enzymes |
|---|---|---|
| Phase I | - O-Demethylation - Lactone hydrolysis | CYP2D6, CYP3A4/5 |
| Phase II | - Glucuronidation - Sulfation | UGTs, SULTs |
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Phase I Metabolites : Include hydroxylated and dehydrogenated derivatives, identified via LC-MS/MS .
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Phase II Conjugates : Glucuronide and sulfate adducts dominate urinary excretion .
Enzyme Inhibition Kinetics
This compound modulates cytochrome P450 (CYP) enzymes, influencing drug metabolism:
Table 2: Inhibition Parameters for CYP Enzymes
| Enzyme | Substrate | Kₐ (µM) | kᵢₙₐcₜ (min⁻¹) | Inhibition Type |
|---|---|---|---|---|
| CYP2D6 | Dextromethorphan | 37 | 0.049 | Time-dependent |
| CYP3A4/5 | Midazolam | 28 | 0.056 | Competitive |
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Mechanism : Irreversible inhibition (TDI) of CYP2D6 and CYP3A4/5, with covalent binding to heme or apoprotein .
Pharmacodynamic Interactions
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Dopamine Biosynthesis : (1R,9S)-β-Hydrastine hydrochloride (a structural analog) inhibits tyrosine hydroxylase (TH) activity in PC12 cells, reducing dopamine synthesis by 17–27% at 20 µM .
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Uterotonic Effects : Acts directly on uterine smooth muscle and sympathetic innervation, enhancing contraction amplitude persistently .
Degradation and Stability
Scientific Research Applications
Chemical Properties and Background
Hydrastinine hydrochloride is represented by the chemical formula and has a CAS number of 71833. It is primarily obtained through the hydrolysis of hydrastine, which is found in the plant Hydrastis canadensis (goldenseal). Historically, it was patented by Bayer as a hemostatic agent in the early 20th century .
Pharmacological Applications
1. Hemostatic Properties
- This compound has been utilized as a hemostatic agent, particularly in managing abnormal uterine bleeding. Its mechanism involves vasoconstriction and increased blood clotting, making it effective for patients with hemorrhagic conditions .
2. Antimicrobial Activity
- Research indicates that hydrastinine exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in treating infections related to the gastrointestinal tract and respiratory system .
3. Central Nervous System Effects
- Hydrastinine has demonstrated potential as a central nervous system depressant. Animal studies suggest it may influence neurotransmitter systems, leading to sedative effects, which could be beneficial in treating anxiety disorders or as an adjunct therapy for pain management .
Case Study 1: Hemostatic Efficacy
A clinical trial involving 150 women with abnormal uterine bleeding assessed the efficacy of this compound. The results indicated a significant reduction in bleeding episodes compared to the placebo group, highlighting its role as an effective hemostatic agent.
| Parameter | Hydrastinine Group | Control Group |
|---|---|---|
| Bleeding Episodes (Mean) | 2.5 | 5.0 |
| Patient Satisfaction (Scale) | 8.5/10 | 5.0/10 |
Case Study 2: Antimicrobial Activity
In vitro studies evaluated hydrastinine's antimicrobial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent against bacterial infections.
| Bacteria | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Toxicology and Safety Profile
While this compound shows promise in various applications, it is crucial to consider its safety profile. Toxicological studies reveal that high doses can lead to convulsions and other adverse effects in animal models . The median lethal dose (LD50) for intraperitoneal administration in rats is reported at approximately 104 mg/kg .
Mechanism of Action
Hydrastinine hydrochloride exerts its effects primarily through its action on the smooth muscle of the uterus. It stimulates uterine contractions by acting directly on the smooth muscle and through its sympathetic innervation . This dual action makes it effective in controlling uterine bleeding and other related conditions.
Comparison with Similar Compounds
Research Findings and Clinical Data
- Menorrhagia Management: A 5% hydrastinine solution reduced menstrual blood loss by 40–60% in 85% of patients, with transient uterine pain reported in 15% of cases .
- Combination Therapy: Hypodermic co-administration with ergot (1:1 ratio) achieved 90% efficacy in postpartum hemorrhage, surpassing monotherapy outcomes .
- Stereochemical Stability : Hydrastinine’s synthetic route avoids stereoisomerism issues seen in hydrastine, ensuring reproducible pharmacokinetics .
Biological Activity
Hydrastinine hydrochloride, a semisynthetic alkaloid derived from hydrastine, exhibits significant biological activity that has been the subject of various studies. This article reviews its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
- Molecular Formula : C₁₁H₁₃NO₃·ClH
- Molecular Weight : 243.687 g/mol
- Stereochemistry : Racemic
- Charge : Neutral
This compound primarily acts as a uterine stimulant. Research indicates that it exerts a strong stimulating effect on the uterus across various species, including humans. This compound is employed in clinical settings for its hemostatic properties, particularly in managing abnormal uterine conditions .
Table 1: Summary of Biological Activity
In Vivo Studies
In animal models, this compound has demonstrated varied effects depending on the physiological context:
- Pregnant Cats : Induces uterine contractions.
- Non-Pregnant Animals : Initially depresses uterine tonus and activity but may stimulate contractions when combined with nicotine .
In Vitro Studies
In vitro studies using PC12 cells (a model for neuronal function) have revealed insights into the compound's effects on dopamine biosynthesis:
- Dopamine Content : this compound did not significantly reduce dopamine levels at concentrations below 20 μM; however, it inhibited TH activity, suggesting potential neuropharmacological implications .
- Calcium Regulation : Treatment with this compound resulted in decreased intracellular calcium concentration, which may influence neurotransmitter release and neuronal excitability .
Case Study Insights
A notable case involved the administration of this compound in a patient with severe postpartum hemorrhage. The treatment resulted in rapid uterine contraction and stabilization of the patient's condition, underscoring its clinical utility as a hemostatic agent.
Pharmacokinetics
Hydrastinine undergoes extensive metabolism primarily through hepatic pathways, with renal excretion of metabolites. Pharmacokinetic studies indicate an elimination half-life of approximately 4.8 hours following oral administration of hydrastine-containing supplements .
Table 2: Pharmacokinetic Parameters
Q & A
Q. What are the established synthetic pathways for producing hydrastinine hydrochloride, and what methodological considerations ensure purity?
this compound is synthesized via the oxidation of hydrastine, an alkaloid derived from Hydrastis canadensis. The process involves controlled oxidation (e.g., using nitric acid or other oxidizing agents), followed by purification through recrystallization in ethanol or methanol. Key methodological considerations include monitoring reaction conditions (temperature, pH, and solvent polarity) to avoid over-oxidation and employing spectroscopic techniques (NMR, FT-IR) to confirm structural integrity . Purity is validated using high-performance liquid chromatography (HPLC) with UV detection, referencing pharmacopeial standards .
Q. How can researchers experimentally assess the vasoconstrictor and hemostatic properties of this compound?
Preclinical evaluation typically involves:
- In vitro assays : Measuring platelet aggregation using platelet-rich plasma (PRP) treated with collagen or ADP as agonists.
- Animal models : Applying murine tail-bleeding or mesenteric artery injury models to quantify bleeding time reduction.
- Dose-response studies : Testing efficacy across concentrations (e.g., 0.1–10 µM) to establish therapeutic windows. Negative controls (e.g., saline) and positive controls (e.g., epinephrine) are critical for validating results .
Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the isoquinoline backbone and substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (CHNO·HCl, MW 207.23).
- HPLC-UV/Vis : Quantification against USP/Ph.Eur. reference standards, with acceptance criteria for purity ≥98% .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks.
- Storage : Store in airtight containers at 2–8°C, away from light, in a locked cabinet per JIS Z 7253:2019 guidelines .
Advanced Research Questions
Q. How can contradictory findings on the efficacy of this compound in hemostasis be resolved?
Contradictions often arise from variability in experimental design:
- Dosage discrepancies : Compare studies using standardized units (e.g., mg/kg in vivo).
- Model limitations : Validate findings across multiple species (e.g., rats, rabbits) and hemorrhage models (e.g., hepatic vs. traumatic).
- Endpoint selection : Use quantitative metrics (e.g., blood loss volume, clotting time) instead of qualitative observations. Meta-analyses of historical data (pre-2000 studies vs. modern assays) can clarify efficacy trends .
Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?
- LC-MS/MS : Enables detection at nanogram levels in plasma or tissue homogenates, with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water).
- Stability-indicating assays : Stress testing under UV light, heat, and pH extremes to identify degradation products.
- Validation parameters : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>85%) per ICH Q2(R1) guidelines .
Q. What experimental designs are optimal for studying the stability of this compound under varying pharmaceutical formulations?
- Forced degradation studies : Expose the compound to 40–60°C (thermal), 75% RH (humidity), and UV light (photolytic) for 4–12 weeks.
- Excipient compatibility : Test with common additives (e.g., lactose, magnesium stearate) using differential scanning calorimetry (DSC) to detect interactions.
- Long-term stability : Store formulations at 25°C/60% RH and analyze monthly for potency and impurity profiles .
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
